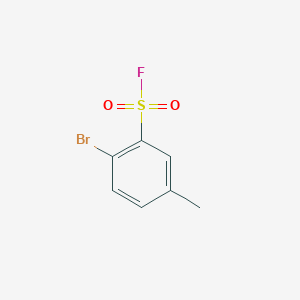
2-Bromo-5-methylbenzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-bromo-5-methylbenzene. One common method is the reaction of 2-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfonyl chloride intermediate. This intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl fluoride derivative.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonyl fluoride derivative.
Oxidation: The major product is the corresponding carboxylic acid.
科学的研究の応用
2-Bromo-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and sulfonamides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by forming covalent bonds with the active site serine residue.
作用機序
The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. In biological systems, it reacts with the hydroxyl group of serine residues in enzymes, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme function and developing inhibitors .
類似化合物との比較
2-Bromo-5-methylbenzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
2-Bromo-5-methylbenzenesulfonamide: Similar structure but with an amide group instead of a fluoride.
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a carboxylic acid group instead of a fluoride.
Uniqueness: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly valuable in the design of enzyme inhibitors and covalent probes, where selective and irreversible binding to target proteins is desired .
特性
分子式 |
C7H6BrFO2S |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
2-bromo-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChIキー |
OEUGNZLFOVSLCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
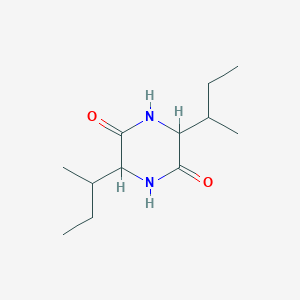


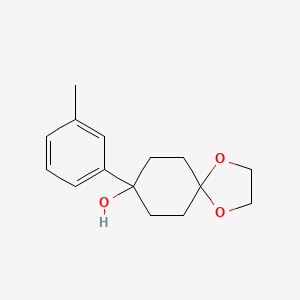
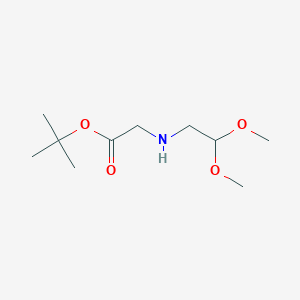

![[5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate](/img/structure/B8573676.png)
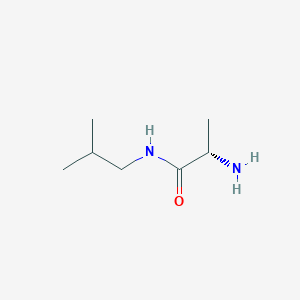
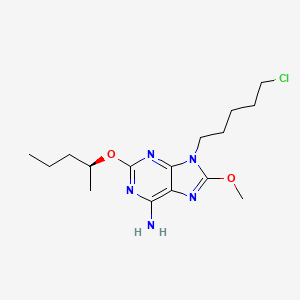
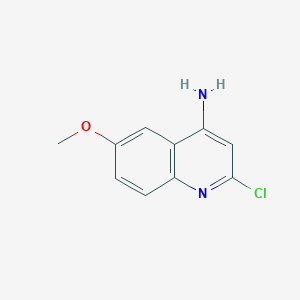

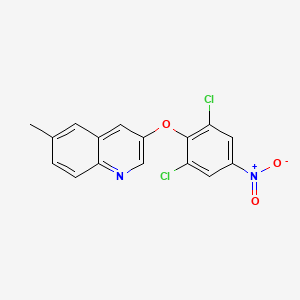
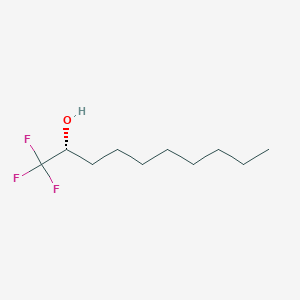
![3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B8573743.png)
